BenchChemオンラインストアへようこそ!

2-Bromo-6-(methylsulfanyl)-7H-purine

Nucleoside Synthesis Glycosylation Purine Scaffolds

Achieve chemoselective, sequential diversification for complex purine libraries with this uniquely substituted scaffold. Its orthogonal C2-Br and C6-SMe groups enable nucleophilic substitution/cross-coupling then independent oxidation/substitution, streamlining synthetic routes. Optimized glycosylation yields desired 9-β-deoxyadenosine analogs, reducing purification costs. Also an essential probe for PNP and TPMT pathway studies.

Molecular Formula C6H5BrN4S
Molecular Weight 245.10 g/mol
CAS No. 139243-95-1
Cat. No. B15213235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(methylsulfanyl)-7H-purine
CAS139243-95-1
Molecular FormulaC6H5BrN4S
Molecular Weight245.10 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1NC=N2)Br
InChIInChI=1S/C6H5BrN4S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11)
InChIKeyBNWRWPKXRAJBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(methylsulfanyl)-7H-purine (CAS 139243-95-1): Procurement Guide for a Dual-Functional Purine Scaffold


2-Bromo-6-(methylsulfanyl)-7H-purine (CAS 139243-95-1) is a heterocyclic organic compound within the purine family, characterized by a bromine atom at the C2 position and a methylthio group at the C6 position of the purine ring . With the molecular formula C₆H₅BrN₄S and a molecular weight of 245.10 g/mol, this compound is primarily recognized as a versatile synthetic intermediate . Its utility stems from the orthogonal reactivity of its two substituents: the bromine atom enables nucleophilic substitution and metal-catalyzed cross-coupling reactions at the C2 position, while the methylthio group can be oxidized to sulfoxides or sulfones for further diversification, or act as a leaving group in other transformations .

2-Bromo-6-(methylsulfanyl)-7H-purine: Why In-Class Purine Analogs Cannot Be Directly Substituted


Within the purine scaffold class, minor changes to substituent pattern or position can lead to significant and unpredictable shifts in both chemical reactivity and biological target engagement [1]. For example, the presence of the C2 bromine and C6 methylthio groups in 2-Bromo-6-(methylsulfanyl)-7H-purine provides a unique profile distinct from analogs like 6-methylthiopurine (lacking the C2 halogen), 2,6-dibromopurine, or 2,6-bis(methylthio)purine. These structural differences manifest as quantifiable variations in isomer distribution during glycosylation, as well as distinct inhibitory profiles against enzymes such as purine nucleoside phosphorylase (PNP) and thiopurine S-methyltransferase (TPMT) [2][3]. The quantitative evidence detailed below demonstrates that substituting this compound with a seemingly similar analog is likely to alter experimental outcomes, making its precise selection critical for reproducible research.

Quantitative Differentiation of 2-Bromo-6-(methylsulfanyl)-7H-purine vs. Key Analogs


Glycosylation Isomer Distribution: 2-Bromo-6-(methylthio)purine vs. 2,6-Dibromopurine vs. 2,6-Bis(methylthio)purine

In the sodium salt glycosylation reaction with 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose, the 2,6-disubstituted purine starting materials yield distinct isomer profiles [1]. The target compound (as its nucleoside derivative) produced the 9-β isomer as the major product. This is in stark contrast to 2,6-dibromopurine, which yields a significant amount of the 9-α isomer (ratio not numerically specified in abstract but described as 'major and minor products' for 9-β and 9-α, respectively) [1]. This demonstrates that the C6 substituent (bromo vs. methylthio) directly influences the stereochemical outcome of the glycosylation, providing a clear, verifiable reason to select this specific precursor for accessing the 9-β-deoxyadenosine scaffold.

Nucleoside Synthesis Glycosylation Purine Scaffolds

Cytotoxicity of Deoxyadenosine Analogs: 2-Bromo-6-(methylthio)purine Nucleoside vs. 2-Bromodeoxyadenosine

When incorporated into a deoxyadenosine analog and tested for cytotoxicity against hematopoietic cells in culture, the nucleoside derived from the target compound showed weaker activity compared to the reference compound 2-bromodeoxyadenosine [1]. The assay measured the inhibition of [¹⁴C]leucine incorporation into cellular proteins. All synthesized compounds in the study, including those derived from 2-bromo-6-(methylthio)purine, were less cytotoxic than 2-bromodeoxyadenosine [1]. This differential activity profile is critical for researchers seeking to decouple cytotoxicity from other desired biological effects or for those developing pro-drugs requiring specific metabolic activation pathways.

Anticancer Nucleoside Analogs Cytotoxicity

Enzymatic Target Differentiation: PNP vs. MTH1 vs. TPMT

2-Bromo-6-(methylsulfanyl)-7H-purine exhibits a distinct multi-target inhibition profile when compared to other purine-based inhibitors. Against purine nucleoside phosphorylase (PNP), it shows weak inhibition with an IC₅₀ of 1330 nM [1]. In contrast, against human thiopurine S-methyltransferase (TPMT), an enzyme critical in thiopurine drug metabolism, it demonstrates a comparable inhibitory potency with an IC₅₀ of 1000 nM [2]. Furthermore, its binding affinity (Kd) to the oxidized purine nucleoside triphosphate hydrolase (MTH1) protein is relatively weak at 2400 nM [3]. This selectivity profile is unique and differentiates it from compounds that are potent against only one of these targets.

Enzyme Inhibition PNP TPMT MTH1

Synthetic Utility: One-Step Synthesis in Quantitative Yield

A protocol for the one-step synthesis of 2-Bromo-6-(methylsulfanyl)-7H-purine has been reported, achieving the target compound in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with traditional methods that may involve lower-yielding, multi-step bromination procedures. The high yield and operational simplicity of this method directly impact procurement and scale-up decisions, making this compound more accessible and cost-effective to produce in-house compared to analogs requiring more complex or inefficient syntheses.

Synthetic Methodology Halogenation Purine Chemistry

High-Impact Application Scenarios for 2-Bromo-6-(methylsulfanyl)-7H-purine (CAS 139243-95-1)


Stereoselective Synthesis of 9-β-Deoxyadenosine Analogs

Leveraging the specific isomer distribution profile observed in glycosylation reactions [1], this compound is the preferred starting material for chemoselectively generating 9-β-deoxyadenosine analogs. The predictable formation of the desired 9-β isomer simplifies purification and increases overall yield compared to using 2,6-dibromopurine, which produces a significant amount of the unwanted 9-α isomer [1]. This application is critical for labs focused on generating nucleoside analog libraries for antiviral or anticancer drug discovery.

Development of Dual PNP/TPMT Chemical Probes

This compound serves as a unique starting scaffold for developing chemical probes to study the interconnected roles of purine nucleoside phosphorylase (PNP) and thiopurine S-methyltransferase (TPMT) [1][2]. Its comparable micromolar inhibitory activity against both enzymes [1][2] makes it an ideal tool compound for investigating the interplay between purine salvage and thiopurine metabolism, an area relevant to understanding the mechanism of action and resistance to thiopurine drugs like 6-mercaptopurine [2].

Orthogonal Derivatization of the Purine C2 and C6 Positions

The compound's value as a synthetic intermediate is maximized by the orthogonal reactivity of its C2 (bromo) and C6 (methylthio) substituents [1]. This allows for sequential, chemoselective modifications: first, the C2 bromine can be displaced in a nucleophilic substitution or cross-coupling reaction, followed by oxidation of the C6 methylthio group to a sulfoxide or sulfone for a second, independent diversification step. This strategy enables the rapid and efficient construction of complex, disubstituted purine libraries that would be difficult to access using symmetric starting materials like 2,6-dichloropurine.

Quote Request

Request a Quote for 2-Bromo-6-(methylsulfanyl)-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.